molecular formula C10H10ClFN2O B1459229 [[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride CAS No. 1351595-63-5

[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride

Cat. No. B1459229
CAS RN: 1351595-63-5
M. Wt: 228.65 g/mol
InChI Key: VPZAWSYRKGCRPX-UHFFFAOYSA-N
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Description

“[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride” is a chemical compound . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of fluoroisoxazoles has been reported in the literature. For instance, Jeong et al. (2014) synthesized a series of fluoroisoxazoles using one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .


Molecular Structure Analysis

The molecular formula of “[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride” is C10H10ClFN2O . The structure includes an isoxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole derivatives have been studied for their chemical reactivity. They are known to undergo various chemical reactions, including cyclization and fluorination .


Physical And Chemical Properties Analysis

The molecular weight of “[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride” is 228.65 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

  • Antimicrobial Activity :

    • A related compound, 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one, demonstrated notable antibacterial and antifungal activities. This compound, synthesized through green chemistry methods, was active against Staphylococcus aureus and showed antifungal activity against Candida albicans (Banpurkar, Wazalwar & Perdih, 2018).
  • Antitumor Activity :

    • Novel isoxazole derivatives, including some with a structure similar to [[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride, have been synthesized and shown to possess high antitumor activity. These compounds were more effective than the well-known cytotoxic agent 5-fluorouracil in tests using Ehrlich ascites carcinoma cells (Hamama, Ibrahim & Zoorob, 2017).
  • Antipsychotic and Anticonvulsant Activities :

    • Compounds related to [[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride were studied for their potential antipsychotic and anticonvulsant effects. These compounds, synthesized by reacting specific quinazolinones with hydroxylamine hydrochloride, showed promising results in this area (Kaur, Saxena & Kumar, 2010).
  • Antidepressant Activity :

    • A compound structurally similar to [[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride, namely 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, was synthesized and demonstrated antidepressant activities in mice (Yuan, 2012).

Future Directions

The future directions for the study of “[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride” and similar compounds could include the development of new synthetic strategies, designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research, and exploration of their potential biological activities .

properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZAWSYRKGCRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride

CAS RN

1351595-63-5
Record name [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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